molecular formula C5H9NO B3144678 (S)-3-Methylpyrrolidin-2-one CAS No. 55709-17-6

(S)-3-Methylpyrrolidin-2-one

Cat. No.: B3144678
CAS No.: 55709-17-6
M. Wt: 99.13 g/mol
InChI Key: AOCWQPKHSMJWPL-BYPYZUCNSA-N
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Description

(S)-3-Methylpyrrolidin-2-one is a chiral compound with a pyrrolidinone structure. It is an important intermediate in organic synthesis and has various applications in pharmaceuticals, agrochemicals, and other chemical industries. The compound is known for its unique chemical properties and its ability to participate in a wide range of chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

(S)-3-Methylpyrrolidin-2-one can be synthesized through several methods. One common synthetic route involves the cyclization of N-substituted amino acids. For example, the cyclization of N-methyl-L-alanine can produce this compound under acidic conditions. Another method involves the reduction of 3-methyl-2-pyrrolidinone using reducing agents such as lithium aluminum hydride.

Industrial Production Methods

In industrial settings, this compound is often produced through catalytic hydrogenation of 3-methyl-2-pyrrolidinone. This method is preferred due to its efficiency and scalability. The reaction typically occurs under high pressure and temperature, using a metal catalyst such as palladium on carbon.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Methylpyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding lactams or carboxylic acids.

    Reduction: Reduction reactions can convert this compound to its corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

    Oxidation: Produces lactams or carboxylic acids.

    Reduction: Produces amines.

    Substitution: Produces various substituted pyrrolidinones.

Scientific Research Applications

(S)-3-Methylpyrrolidin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Serves as a building block for the synthesis of pharmaceutical compounds, including antiviral and anticancer agents.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-3-Methylpyrrolidin-2-one involves its interaction with various molecular targets. In biological systems, it can act as an enzyme inhibitor or modulator, affecting the activity of specific enzymes. The compound’s ability to form hydrogen bonds and interact with active sites of enzymes makes it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

    ®-3-Methylpyrrolidin-2-one: The enantiomer of (S)-3-Methylpyrrolidin-2-one, with similar chemical properties but different biological activities.

    2-Pyrrolidinone: A structurally similar compound with a broader range of applications.

    N-Methyl-2-pyrrolidone: Another related compound used as a solvent and in various chemical reactions.

Uniqueness

This compound is unique due to its chiral nature, which allows it to interact selectively with biological targets. This selectivity makes it particularly valuable in pharmaceutical research, where the specific interaction with enzymes and receptors is crucial for drug development.

Properties

IUPAC Name

(3S)-3-methylpyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO/c1-4-2-3-6-5(4)7/h4H,2-3H2,1H3,(H,6,7)/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOCWQPKHSMJWPL-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCNC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

99.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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